molecular formula C10H8ClF2N3O B8560587 2,4-Difluoro-alpha-(1H-1,2,4-triazol-1-yl)acetophenone hydrochloride CAS No. 86386-75-6

2,4-Difluoro-alpha-(1H-1,2,4-triazol-1-yl)acetophenone hydrochloride

Cat. No. B8560587
CAS RN: 86386-75-6
M. Wt: 259.64 g/mol
InChI Key: PYSWMBQNJXRJJR-UHFFFAOYSA-N
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Patent
US04661507

Procedure details

To a mixture of 1,2,4-triazole (30.4 g, 0.44M) and triethylamine (15.1 g, 0.15M) in refluxing ethyl acetate (186 ml) was added a solution of 2-chloro-2',4'-difluoroacetophenone (38.1 g, 0.2M) in ethyl acetate (80 ml). The mixture was refluxed for six hours then cooled to room temperature and the insolubles were removed by filtration. The filtrate was washed with water (2×200 ml) and then the solvent was removed by distillation at reduced pressure. The crude product was dissolved in ethyl acetate (150 ml) then 25% w/v HCl gas in isopropanol was added. The mixture was granulated at 0° C. for one hour and then the solid was collected by filtration and dried to give the title compound (21.6 g, 40%), m.p. 167°-170° C. IR (KBr) and nmr (DMSO) were consistent with the desired structure.
Quantity
30.4 g
Type
reactant
Reaction Step One
Quantity
15.1 g
Type
reactant
Reaction Step One
Quantity
38.1 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two
Quantity
186 mL
Type
solvent
Reaction Step Three
Yield
40%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[N:4][CH:3]=[N:2]1.C(N(CC)CC)C.[Cl:13][CH2:14][C:15]([C:17]1[CH:22]=[CH:21][C:20]([F:23])=[CH:19][C:18]=1[F:24])=[O:16]>C(OCC)(=O)C>[ClH:13].[F:24][C:18]1[CH:19]=[C:20]([F:23])[CH:21]=[CH:22][C:17]=1[C:15](=[O:16])[CH2:14][N:1]1[CH:5]=[N:4][CH:3]=[N:2]1 |f:4.5|

Inputs

Step One
Name
Quantity
30.4 g
Type
reactant
Smiles
N1N=CN=C1
Name
Quantity
15.1 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
38.1 g
Type
reactant
Smiles
ClCC(=O)C1=C(C=C(C=C1)F)F
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
186 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for six hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
the insolubles were removed by filtration
WASH
Type
WASH
Details
The filtrate was washed with water (2×200 ml)
CUSTOM
Type
CUSTOM
Details
the solvent was removed by distillation at reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The crude product was dissolved in ethyl acetate (150 ml)
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
the solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Cl.FC1=C(C=CC(=C1)F)C(CN1N=CN=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 21.6 g
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 41.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.